Oxyde de fer et de zinc

Vue d'ensemble

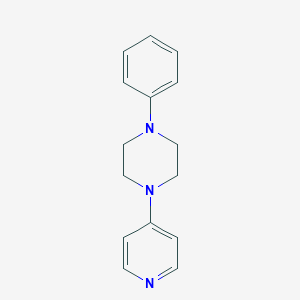

Description

Zinc iron oxide is a compound that combines zinc and iron oxides, resulting in a material with unique properties. It is known for its chemical stability, magnetic properties, and potential applications in various fields, including catalysis, electronics, and environmental remediation. The compound can exist in different forms, such as zinc ferrite (ZnFe₂O₄), which is a common type of zinc iron oxide.

Applications De Recherche Scientifique

Zinc iron oxide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions, including the synthesis of organic compounds and environmental remediation processes.

Biology: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).

Medicine: Explored for its antibacterial and anticancer properties, making it a candidate for biomedical applications.

Industry: Utilized in the production of magnetic materials, pigments, and as a component in electronic devices.

Mécanisme D'action

Target of Action

Zinc iron oxide (ZnO-Fe2O3) is a composite material that has been used in various applications due to its unique properties. The primary targets of ZnO-Fe2O3 are often dependent on the specific application. For instance, in environmental applications, ZnO-Fe2O3 targets pollutants such as heavy metals and pesticides for removal . In the realm of nanotechnology, ZnO-Fe2O3 targets specific cellular components, such as zinc transporters, to influence cellular homeostasis .

Mode of Action

The interaction of ZnO-Fe2O3 with its targets can be complex and multifaceted. For instance, in the context of environmental decontamination, ZnO-Fe2O3 nanoparticles can adsorb pollutants, effectively removing them from the environment . In biological systems, ZnO-Fe2O3 can influence cellular zinc homeostasis by interacting with zinc transporters . This interaction can lead to changes in cellular function and metabolism.

Biochemical Pathways

ZnO-Fe2O3 can affect several biochemical pathways. For instance, it can influence the homeostasis of zinc ions (Zn2+), which are essential for many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Additionally, ZnO-Fe2O3 nanoparticles can influence the activities of ROS scavenging enzymes, which help in maintaining cellular homeostasis .

Pharmacokinetics

The pharmacokinetics of ZnO-Fe2O3 involves its absorption, distribution, metabolism, and excretion (ADME). They are mainly distributed to organs such as the liver, lung, and kidney within 72 hours without any significant difference being found according to particle size or rat gender . Most of the nanoparticles are excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Result of Action

The result of ZnO-Fe2O3 action can vary depending on the context. In environmental applications, the result is the effective removal of pollutants . In biological systems, the action of ZnO-Fe2O3 can lead to changes in cellular function and metabolism, potentially influencing health outcomes .

Action Environment

The action of ZnO-Fe2O3 can be influenced by various environmental factors. For instance, in water decontamination, the efficacy of ZnO-Fe2O3 can be affected by the presence of other contaminants . In biological systems, factors such as pH, temperature, and the presence of other ions can influence the action of ZnO-Fe2O3 .

Analyse Biochimique

Biochemical Properties

Zinc Iron Oxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, in tomato plants, Zinc Iron Oxide nanoparticles have been found to upregulate the expression of genes involved in nutrient element transport, carbon/nitrogen metabolism, and secondary metabolism .

Cellular Effects

Zinc Iron Oxide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Zinc Iron Oxide nanoparticles have been observed to improve tomato growth by increasing the chlorophyll content and photosystem II activity .

Metabolic Pathways

Zinc Iron Oxide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, Zinc Iron Oxide nanoparticles have been found to increase iron accumulation in tomato leaves .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc iron oxide can be synthesized through various methods, including:

Co-precipitation: This method involves the simultaneous precipitation of zinc and iron salts from an aqueous solution, followed by calcination to form zinc iron oxide.

Sol-gel Method: This technique involves the hydrolysis and polycondensation of metal alkoxides, resulting in a gel that is then dried and calcined to produce zinc iron oxide.

Hydrothermal Synthesis: This method uses high-pressure and high-temperature conditions to crystallize zinc iron oxide from a solution containing zinc and iron precursors.

Solid-State Reaction: This involves the direct reaction of zinc oxide and iron oxide powders at high temperatures to form zinc iron oxide.

Industrial Production Methods: In industrial settings, zinc iron oxide is often produced using large-scale co-precipitation or solid-state reaction methods due to their cost-effectiveness and scalability. These methods ensure consistent quality and high yields of the compound.

Types of Reactions:

Oxidation: Zinc iron oxide can undergo oxidation reactions, particularly when exposed to high temperatures or oxidative environments.

Reduction: The compound can be reduced to its constituent metal oxides or metals under reducing conditions, such as in the presence of hydrogen gas.

Substitution: Zinc iron oxide can participate in substitution reactions where one metal ion is replaced by another, altering its properties.

Common Reagents and Conditions:

Oxidation: Oxygen or air at high temperatures.

Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.

Substitution: Metal salts in aqueous or solid-state reactions.

Major Products:

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of zinc and iron metals or lower oxidation state oxides.

Substitution: Formation of mixed metal oxides with altered properties.

Comparaison Avec Des Composés Similaires

Zinc Oxide (ZnO): Known for its photocatalytic and antibacterial properties, widely used in sunscreens and as a catalyst.

Iron Oxide (Fe₂O₃, Fe₃O₄): Known for its magnetic properties and use in pigments and magnetic storage devices.

Comparison:

Chemical Composition: Zinc iron oxide combines the properties of both zinc oxide and iron oxide, resulting in a material with unique magnetic and catalytic properties.

Applications: While zinc oxide is primarily used for its photocatalytic and antibacterial properties, and iron oxide for its magnetic properties, zinc iron oxide finds applications in both fields, making it a versatile compound.

Uniqueness: The combination of zinc and iron oxides in a single compound provides enhanced stability, magnetic properties, and catalytic activity, making it suitable for a broader range of applications compared to its individual components.

Propriétés

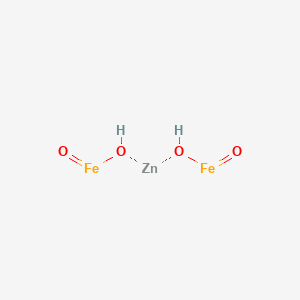

IUPAC Name |

hydroxy(oxo)iron;zinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.2H2O.2O.Zn/h;;2*1H2;;;/q2*+1;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGHIEIYUJKFQS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Fe]=O.O[Fe]=O.[Zn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2H2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12063-19-3 | |

| Record name | Iron zinc oxide (Fe2ZnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron zinc oxide (Fe2ZnO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diiron zinc tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of zinc iron oxide?

A1: The molecular formula of zinc iron oxide is ZnFe2O4. It has a molecular weight of 241.08 g/mol.

Q2: What spectroscopic data is available for characterizing zinc iron oxide?

A2: Several spectroscopic techniques are employed for characterizing ZnFe2O4, including:* X-ray diffraction (XRD): Reveals the crystalline structure and phase purity of ZnFe2O4 nanoparticles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]* Fourier transform infrared (FTIR) spectroscopy: Identifies functional groups and chemical bonds present in ZnFe2O4. [, , , , , , , , , , , , , , , , , , , , , ]* Transmission electron microscopy (TEM): Provides insights into the morphology, size, and distribution of ZnFe2O4 nanoparticles. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]* UV-Vis spectroscopy: Determines the optical properties, such as band gap energy, of ZnFe2O4. [, , , , , , , , , , , , , , , , , , , ]

Q3: What are the potential applications of zinc iron oxide in different fields?

A4: ZnFe2O4 exhibits versatility in its applications, including:* Water treatment: As a nano-material additive for enhancing ultrafiltration membrane performance for water treatment and desalination. []* Lithium-ion batteries: As an anode material due to its lithium storage capabilities. [, ]* Sensors: In enzyme-free glucose sensors and other sensing applications. []* Catalysis: As a catalyst in various organic reactions, including oxidative dehydrogenation and synthesis of ethylene carbonate. [, ] * Biomedical applications: Exhibiting anti-inflammatory and antioxidant activities. []

Q4: What catalytic properties make zinc iron oxide useful in organic synthesis?

A5: ZnFe2O4 exhibits promising catalytic activity in reactions like:* Oxidative dehydrogenation of butenes: The addition of zinc to iron oxide increases the selectivity for this reaction. []* Synthesis of ethylene carbonate: ZnFe2O4, often in combination with ZnO, effectively catalyzes the synthesis of ethylene carbonate from urea and ethylene glycol. []

Q5: How does the reaction mechanism of zinc iron oxide contribute to its catalytic activity?

A6: The specific reaction mechanisms depend on the reaction being catalyzed. For instance, in the synthesis of ethylene carbonate, ZnFe2O4 and ZnO work synergistically, promoting the reaction through a two-step process involving the formation of intermediate compounds. []

Q6: Are there computational studies on zinc iron oxide?

A6: While computational studies on ZnFe2O4 are less prevalent in the provided research papers, computational chemistry techniques like Density Functional Theory (DFT) can be utilized to investigate electronic structure, surface properties, and reaction mechanisms. This information can guide the development of new catalysts and materials.

Q7: How does modifying the structure of zinc iron oxide affect its properties?

A8: Structural modifications, such as doping with other metals like nickel or manganese, can significantly influence the properties of ZnFe2O4. [, ] For instance, doping can affect the material's magnetic properties, particle size, and catalytic activity.

Q8: What formulation strategies are employed to improve the stability or bioavailability of zinc iron oxide in specific applications?

A9: Researchers utilize various strategies to tailor ZnFe2O4 properties for specific applications. Some examples include:* Carbon coating: Enhances the stability and electrochemical performance of ZnFe2O4 in lithium-ion batteries. []* Polymer matrix embedding: Improves processability and can enhance specific properties depending on the polymer used. [, , , ]* Surfactant modification: Improves dispersion and prevents agglomeration of nanoparticles. [, ]

Q9: Are there environmental concerns associated with zinc iron oxide?

A10: While ZnFe2O4 itself is considered relatively benign, the production and disposal of nanoparticles, in general, require careful consideration due to potential ecotoxicological effects. [, ] Research is ongoing to understand and mitigate any negative environmental impacts.

Q10: What analytical techniques are used to characterize and quantify zinc iron oxide?

A11: In addition to the spectroscopic techniques mentioned earlier, researchers employ various analytical methods to characterize ZnFe2O4:* Thermogravimetric analysis (TGA): Quantifies mass loss upon heating, providing insights into the composition and thermal stability. []* X-ray energy dispersive spectroscopy (EDAX): Determines elemental composition and distribution within the material. []* Dynamic Mechanical Analysis (DMA): Assesses the mechanical properties of ZnFe2O4 composites. []* Broadband Dielectric Spectroscopy (BDS): Investigates the dielectric response of ZnFe2O4 nanocomposites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)

![3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1-[4-(VINYLSULFONYL)PHENYL]-1H-PYRAZOLE](/img/structure/B80488.png)